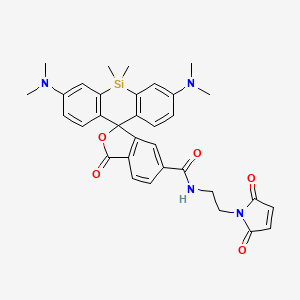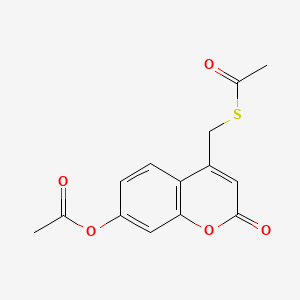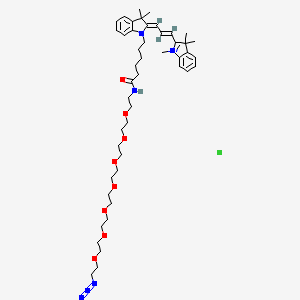![molecular formula C23H17ClN6O2S B12380496 N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[2,3-b]pyridine structure, followed by the introduction of the aminopyridine and chloropyridine moieties. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(5-(3-acetamidophenyl)-2-(2-aminopyridin-3-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)-3-fluorobenzamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 5,5’-diamino-2,2’-bipyridine
Uniqueness
N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C23H17ClN6O2S |
|---|---|
Poids moléculaire |
476.9 g/mol |
Nom IUPAC |
N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H17ClN6O2S/c24-22-20(30-33(31,32)17-4-2-1-3-5-17)9-16(11-27-22)15-8-18-19(13-29-23(18)28-12-15)14-6-7-26-21(25)10-14/h1-13,30H,(H2,25,26)(H,28,29) |
Clé InChI |
FGIXGBJDHZFADD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=CC4=C(NC=C4C5=CC(=NC=C5)N)N=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


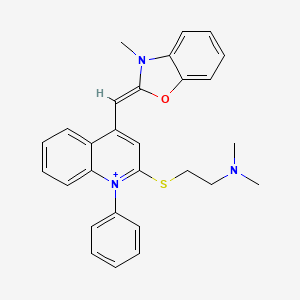
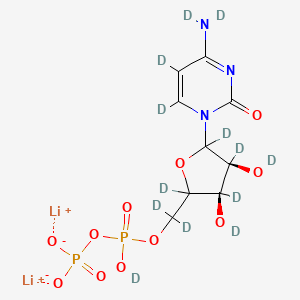
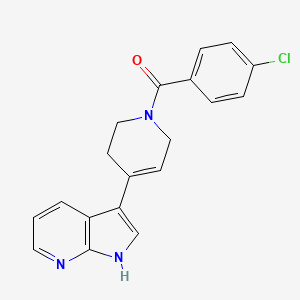
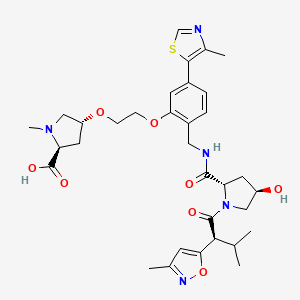
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)


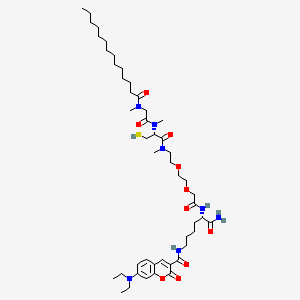
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
